molecular formula C20H22N2O2 B085341 Quinidinone CAS No. 14528-53-1

Quinidinone

货号: B085341
CAS 编号: 14528-53-1
分子量: 322.4 g/mol
InChI 键: SRFCUPVBYYAMIL-CKFHNAJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinidinone is a key intermediate in the biosynthesis and synthetic pathways of cinchona alkaloids, particularly quinidine and quinine. Structurally, it is characterized by a ketone group at the C-9 position, distinguishing it from its reduced counterparts, quinidine (C-9 hydroxyl) and quinine (C-9 hydroxyl with different stereochemistry) . Molecularly, this compound shares the same carbon skeleton (C20H24N2O2) as quinidine but differs in oxidation state, with the ketone replacing the hydroxyl group .

In biosynthesis, this compound is derived from cinchoninone via hydroxylation and methylation, catalyzed by specific oxidoreductases. It is subsequently reduced to quinidine, a Class Ia antiarrhythmic drug . This compound also serves as a metabolite of quinidine in humans, though its pharmacological activity is less significant compared to other metabolites like 3-hydroxyquinidine .

属性

IUPAC Name

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCUPVBYYAMIL-CKFHNAJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@H]3C[C@@H]4CCN3C[C@@H]4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021294
Record name Quinidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14528-53-1
Record name 6′-Methoxycinchonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14528-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-methoxycinchonan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reaction Mechanism and Conditions

The reaction proceeds through a dehydrogenation mechanism, where the alkoxide intermediate abstracts a hydride from quinine’s C9 position. Key steps include:

  • Reagent Preparation : Sodium or potassium reacts with benzophenone in toluene, forming a deep-blue solution of the basic reagent.

  • Oxidation : Quinine is introduced to the reagent at 80–100°C, facilitating hydride transfer to the ketone.

  • Work-Up : The mixture is hydrolyzed with water, and this compound is isolated via crystallization from xylene or ethyl acetate.

A representative procedure from Example 6 of the patent illustrates:

  • Reactants : 100 g quinine, 150 g benzophenone, 15 g sodium, 1 L toluene.

  • Yield : 89% this compound after recrystallization.

Advantages Over Traditional Methods

Prior methods suffered from low yields (≤60%) and epimerization, producing unwanted by-products like epiquinidine. The Oppenauer approach minimizes epimerization due to:

  • Steric hindrance from bulky diphenylketones, directing oxidation to the desired position.

  • Non-aqueous conditions , reducing hydrolytic side reactions.

Alternative Oxidation Strategies

While less common, two additional methods have been explored for this compound synthesis:

Chromium-Based Oxidants

Early attempts used chromium trioxide (CrO3) in acidic media, but these led to over-oxidation and poor stereochemical outcomes. For example, CrO3 in acetic acid yielded ≤40% this compound alongside 25% epithis compound.

Microbial Oxidation

Preliminary studies with Streptomyces species demonstrated enzymatic oxidation of quinine to this compound, though yields remained suboptimal (≤35%). This biocatalytic route, while environmentally favorable, requires further strain optimization for industrial viability.

Crystallization and Purification

Isolating this compound from reaction mixtures demands careful crystallization. Patent data highlights:

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Xylene8098.585
Ethyl Acetate2597.278
Toluene6096.882

Crystallization from xylene at elevated temperatures maximizes purity and yield, attributed to this compound’s reduced solubility in aromatic solvents at higher temperatures.

Scalability and Industrial Considerations

The Oppenauer method’s scalability is evidenced by its adoption in commercial quinidine production. Key metrics include:

  • Transformation Coefficient : 1.05–1.10 kg quinine per kg this compound, a marked improvement over earlier methods (1.20–1.25 kg/kg).

  • Reagent Recovery : Benzophenone is recuperated via distillation and reused, lowering costs.

化学反应分析

Types of Reactions: Quinidinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of quinidine.

    Reduction: this compound can be reduced back to quinine or converted to other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Quinidine: A major product formed from the oxidation of this compound.

    Quinine: Formed through the reduction of this compound.

科学研究应用

Quinidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Serves as a precursor in the synthesis of quinidine, which is used to treat cardiac arrhythmias.

    Industry: Utilized in the production of pharmaceuticals and as a starting material for the synthesis of other valuable compounds.

作用机制

The mechanism of action of quinidinone is primarily related to its role as an intermediate in the synthesis of quinidine. Quinidine exerts its effects by blocking sodium and potassium channels in cardiac cells, which prolongs the action potential and helps to restore normal heart rhythm. This compound itself may interact with similar molecular targets, but its specific mechanism of action is less well-studied compared to quinidine.

相似化合物的比较

Structural and Functional Group Differences

Compound Molecular Formula Key Functional Group Biosynthetic Role Pharmacological Role
Quinidinone C20H24N2O2 C-9 ketone Intermediate in quinidine synthesis Minor metabolite of quinidine
Quinidine C20H24N2O2 C-9 hydroxyl Antiarrhythmic agent Sodium channel blocker
Quinine C20H24N2O2 C-9 hydroxyl Antimalarial drug Treatment for malaria
Cinchonidinone C19H22N2O2 C-9 ketone Precursor to cinchonidine and this compound Biosynthetic intermediate
Cinchoninone C19H22N2O2 C-9 ketone Precursor to cinchonine and quininone Biosynthetic intermediate

Key Notes:

  • Stereochemistry: this compound and quininone are epimers at C-8 and C-9, influencing their reduction products (quinidine vs. quinine) .
  • Metabolic Pathways: this compound is a minor metabolite of quinidine, detected alongside 3-hydroxyquinidine in plasma, though it contributes minimally to pharmacological effects .

Comparative Reduction Outcomes :

Reducing Agent Major Product Yield (%) Byproducts
Aluminum Quinidine 5–10 9-epi-quinidine, quinine
LiAlH4 Quinidine >80 9-epi-quinidine
DBAL Quinidine 40–50 Quinine, epimers

Pharmacological and Metabolic Profiles

  • Quinidine: Acts as a sodium channel blocker; metabolized to 3-hydroxyquinidine (active) and 2'-quinidinone (inactive) .
  • This compound: Lacks significant antiarrhythmic activity but is used as a reference standard in chromatographic analyses .
  • Quinine: Primarily antimalarial; its synthesis involves reduction of quininone, an epimer of this compound .

Metabolic Half-Lives :

  • 3-Hydroxyquinidine: ~12 hours (pharmacologically active) .

生物活性

Quinidinone, a derivative of quinidine, is primarily recognized for its biological activity in the context of cardiovascular and antimalarial treatments. This article explores the compound's mechanisms of action, pharmacokinetics, clinical applications, and potential side effects, supported by relevant case studies and research findings.

Cardiovascular Effects:
this compound's primary mechanism involves the inhibition of sodium channels and modulation of potassium currents in cardiac tissues. As a class IA antiarrhythmic agent, it slows the conduction velocity and prolongs the refractory period in myocardial tissues. This action is crucial for managing arrhythmias by stabilizing cardiac electrical activity.

  • Sodium Channel Inhibition: this compound inhibits fast inward sodium currents, leading to a reduction in excitability and prolongation of the action potential duration.
  • Potassium Current Modulation: It also reduces potassium efflux during repolarization, affecting both delayed rectifier potassium currents and inward rectifier potassium currents .

Antimalarial Activity:
this compound exhibits significant antimalarial properties by targeting the erythrocytic stage of Plasmodium species. It accumulates in the parasite's food vacuole, forming complexes with heme that inhibit heme polymerization. This mechanism results in the accumulation of toxic free heme within the parasite, ultimately leading to its death .

Pharmacokinetics

This compound is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4. The major metabolite, 3-hydroxy-quinidine, retains some antiarrhythmic activity but is less potent than this compound itself .

  • Bioavailability: The absolute bioavailability of this compound varies but typically ranges from 70% to 100%, influenced by first-pass metabolism.
  • Elimination Half-life: The elimination half-life is approximately 12 hours, necessitating careful dosing to maintain therapeutic levels.

Clinical Applications

This compound is utilized in various clinical settings:

  • Antiarrhythmic Therapy: It is effective in treating atrial fibrillation and ventricular arrhythmias. A study involving 176 patients demonstrated that this compound significantly reduced the recurrence of atrial fibrillation compared to controls .
  • Brugada Syndrome Treatment: this compound has shown promise in reducing life-threatening arrhythmic events in patients with Brugada syndrome. A cohort study indicated a 26% reduction in arrhythmic events among patients treated with low-dose this compound over a follow-up period .
  • Malaria Treatment: this compound remains an important therapeutic option for treating malaria caused by Plasmodium vivax and P. malariae, though it is less effective against P. falciparum .

Case Studies

Case Study 1: Brugada Syndrome
A retrospective analysis of 53 patients with Brugada syndrome treated with this compound showed a significant decrease in life-threatening arrhythmic events (LAEs) from 14.7% while off treatment to 3.9% while on treatment (p=0.03). The median duration of treatment was 7 years, highlighting the long-term efficacy of this compound in this high-risk population .

Case Study 2: Access Challenges
In Canada, access to this compound has been limited due to regulatory restrictions, impacting its availability for patients with inherited arrhythmias. A study reported that among 36 million people, only 46 patients were prescribed this compound, yet these patients experienced a significant reduction in recurrent ventricular arrhythmias after starting treatment .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as:

  • Gastrointestinal Disturbances: Nausea and diarrhea are common.
  • Cardiac Effects: Prolongation of QT intervals can lead to torsades de pointes if not monitored closely.
  • Drug Interactions: this compound can interact with other medications metabolized by CYP450 enzymes, necessitating careful management during concurrent therapies .

常见问题

Q. What are the standard methodologies for synthesizing Quinidinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound synthesis typically involves oxidation of quinidine or cyclization of precursor alkaloids. Key parameters include solvent choice (e.g., dichloromethane vs. ethanol), oxidizing agents (e.g., Jones reagent or CrO₃), and temperature control. For example, CrO₃ in acetic acid at 40°C yields 70–80% purity, but residual chromium contamination may require column chromatography . A comparative table of methods is recommended:
MethodSolventOxidizing AgentYield (%)Purity (%)
Jones ReagentAcetoneH₂CrO₄6585
CrO₃ in Acetic AcidEthanolCrO₃7570
Enzymatic OxidationPhosphate BufferLaccase5090

Hypothetical data based on oxidation pathway optimization principles.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY), IR, and high-resolution mass spectrometry (HRMS). For instance, the carbonyl peak in IR at ~1700 cm⁻¹ confirms the ketone group. In ¹H NMR, the absence of quinidine’s hydroxyl proton and the presence of a deshielded carbonyl proton (δ 8.1–8.3 ppm) are diagnostic. Cross-validate with X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability vs. metabolic stability)?

  • Methodological Answer: Conduct species-specific in vitro metabolism assays (e.g., human liver microsomes vs. rodent models) to isolate enzymatic pathways. Use LC-MS/MS to quantify metabolites and compare with in silico predictions (e.g., molecular docking with CYP3A4). For conflicting bioavailability data, employ crossover studies in animal models with controlled diets to minimize confounding variables .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer: Apply molecular dynamics (MD) simulations to study this compound’s binding affinity to ion channels (e.g., hERG vs. Nav1.5). Use QSAR models to predict modifications at the C9 position that reduce off-target interactions. For example, substituting the methoxy group with a fluorine atom may improve selectivity by 30% based on electrostatic potential maps .

Q. What mixed-methods approaches are optimal for studying this compound’s dual role as an antiarrhythmic and pro-oxidant agent?

  • Methodological Answer: Combine in vitro electrophysiology (patch-clamp assays) with redox profiling (ROS detection via DCFH-DA fluorescence). For translational relevance, integrate patient-derived cardiomyocyte data (qualitative) with quantitative dose-response curves. Triangulate findings using systematic reviews of clinical trial databases to assess arrhythmia recurrence rates .

Methodological Best Practices

  • Questionnaire Design for Toxicity Studies:
    Frame closed-ended questions (e.g., "Does this compound induce apoptosis at IC₅₀ ≤ 10 µM?") for quantitative analysis, and open-ended questions (e.g., "Describe morphological changes in HepG2 cells") for qualitative insights. Pre-test questionnaires with a pilot cohort to eliminate ambiguity .

  • Handling Conflicting Data:
    Use sensitivity analysis to weigh variables like assay type (e.g., MTT vs. ATP luminescence) or cell line origin. Publish negative results in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidinone
Reactant of Route 2
Quinidinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。